Mass Spectrometric Fragmentation Signature
Electron-impact mass spectrometry (EI-MS) of 1,3,7-trimethylguanine shows a characteristic initial expulsion of a neutral methyl cyanamide fragment (CH₃N=C=NH, 56 Da) from the molecular ion at m/z 193.0965, followed by sequential losses of CO (28 Da) and HCN (27 Da). This fragmentation pathway, involving N-1, C-2, and the attached exocyclic nitrogen, is diagnostic of the guanine core with N-1 methylation. In contrast, 1,3,7-trimethylisoguanine undergoes initial loss of methyl isocyanate (CH₃N=C=O, 57 Da), providing unambiguous isomeric differentiation [1]. The high-resolution mass measurement for the molecular ion of 1,3,7-trimethylguanine was determined as m/z 193.0965 (calculated for C₈H₁₁N₅O: 193.0964), demonstrating mass accuracy within 0.5 ppm [1].
| Evidence Dimension | Primary EI-MS fragmentation pathway (initial neutral loss) |
|---|---|
| Target Compound Data | m/z 193.0965 (M⁺, 100%); sequential losses: -CH₃NCN (56 Da) → m/z 137; -CO (28 Da) → m/z 109; -HCN (27 Da) → m/z 82.0525 |
| Comparator Or Baseline | 1,3,7-Trimethylisoguanine: initial loss of CH₃NCO (57 Da) from molecular ion [Ref: Copp et al., J. Nat. Prod. 2000] |
| Quantified Difference | Primary neutral loss differs by 1 Da (56 vs. 57); diagnostic fragment ions at m/z 138.0664 (C₅H₈N₃O) and m/z 110.0715 (C₅H₈N₃) are unique to 1,3,7-trimethylguanine |
| Conditions | EI-MS, 70 eV; high-resolution mass measurements; Perkin-Elmer Hitachi RMU-6E mass spectrometer [1] |
Why This Matters
The diagnostic fragmentation signature enables unambiguous identification of 1,3,7-trimethylguanine in complex biological matrices, preventing misassignment with co-eluting isomeric purines during LC-MS-based metabolomics or natural product dereplication.
- [1] Perry, N.B., Blunt, J.W., Munro, M.H.G. (1987). 1,3,7-Trimethylguanine from the Sponge Latrunculia brevis. Journal of Natural Products, 50(2), 307-308. View Source
